
N-(1H-imidazol-2-ylmethyl)-1-methylpyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-imidazol-2-ylmethyl)-1-methylpyrrolidin-3-amine is a compound that features both an imidazole and a pyrrolidine ring in its structure Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyrrolidine is a saturated five-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazole derivatives is the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines . Another approach is the condensation of 1,2-diketones with ammonium acetate under microwave-assisted conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, such as zinc chloride, to facilitate the cycloaddition reactions . Additionally, solvent-free conditions or the use of green solvents may be employed to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
N-(1H-imidazol-2-ylmethyl)-1-methylpyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce imidazole amines .
科学的研究の応用
N-(1H-imidazol-2-ylmethyl)-1-methylpyrrolidin-3-amine has several scientific research applications:
作用機序
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies . Additionally, the compound can interact with biological receptors, potentially inhibiting or activating specific pathways .
類似化合物との比較
Similar Compounds
Some similar compounds include:
Uniqueness
N-(1H-imidazol-2-ylmethyl)-1-methylpyrrolidin-3-amine is unique due to the presence of both an imidazole and a pyrrolidine ring in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to compounds with only one of these rings .
特性
分子式 |
C9H16N4 |
|---|---|
分子量 |
180.25 g/mol |
IUPAC名 |
N-(1H-imidazol-2-ylmethyl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H16N4/c1-13-5-2-8(7-13)12-6-9-10-3-4-11-9/h3-4,8,12H,2,5-7H2,1H3,(H,10,11) |
InChIキー |
WLHVDRFYRXYVIF-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(C1)NCC2=NC=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(tert-Butoxy)carbonyl]-2-ethyl-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B13218630.png)

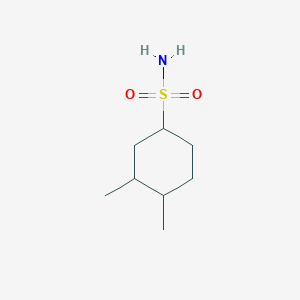
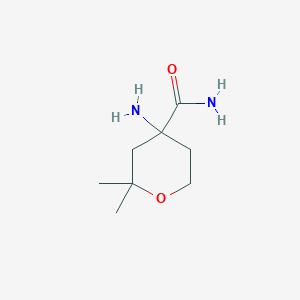
![3A-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13218656.png)
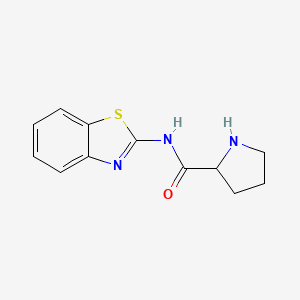
![1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13218663.png)
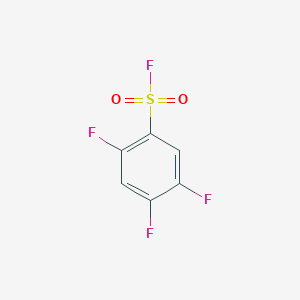
![2-[2-(2-Fluorophenoxy)ethoxy]ethan-1-amine](/img/structure/B13218682.png)
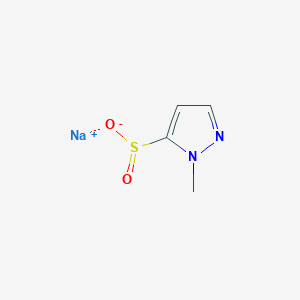
![2-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13218687.png)


